molecular formula C21H23NO7 B1198700 (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone CAS No. 78213-27-1

(3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone

Cat. No.: B1198700
CAS No.: 78213-27-1
M. Wt: 401.4 g/mol
InChI Key: WIDCNZPRZAMWFV-AEFFLSMTSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular structure and stereochemical configuration. The official International Union of Pure and Applied Chemistry name is (3S)-3-[(1R)-6,7-dihydroxy-8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one, which precisely delineates the spatial arrangement of atoms and functional groups within the molecule. The stereochemical descriptors (3S) and (1R) indicate the absolute configuration at the respective chiral centers, with the S and R designations following the Cahn-Ingold-Prelog priority rules for determining stereochemical arrangements.

The molecular formula C21H23NO7 reveals the elemental composition, consisting of twenty-one carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and seven oxygen atoms. The molecular weight has been calculated as 401.4 grams per mole, providing essential data for analytical and preparative chemistry applications. The compound's structural complexity is further evidenced by its InChI (International Chemical Identifier) designation: InChI=1S/C21H23NO7/c1-22-8-7-10-9-12(23)17(24)20(28-4)14(10)16(22)18-11-5-6-13(26-2)19(27-3)15(11)21(25)29-18/h5-6,9,16,18,23-24H,7-8H2,1-4H3/t16-,18+/m1/s1, which provides a unique machine-readable representation of the molecular structure.

The Simplified Molecular Input Line Entry System notation CN1CCC2=CC(=C(C(=C2[C@@H]1[C@@H]3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)OC)O)O encodes the complete structural information in a linear format, facilitating computational analysis and database searches. This notation explicitly includes the stereochemical information through the @@ symbols, indicating the three-dimensional orientation of the chiral centers within the molecule. The presence of multiple hydroxyl groups, methoxy substituents, and the fused ring system contributes to the compound's unique physicochemical properties and potential biological activities.

Alternative Designations: Chemical Abstracts Service 78213-27-1 versus 5936-28-7 Regulatory Implications

The compound under investigation is assigned Chemical Abstracts Service registry number 78213-27-1, which serves as a unique identifier in chemical databases and regulatory documents. This Chemical Abstracts Service number specifically corresponds to the free base form of the compound, distinguishing it from related molecular entities and salt forms that may possess different registry numbers. The regulatory significance of this designation becomes apparent when considering pharmaceutical development, international trade, and chemical safety documentation, where precise identification of chemical entities is paramount for compliance with various regulatory frameworks.

A distinct Chemical Abstracts Service number, 5936-28-7, corresponds to a different but structurally related compound identified as 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride (1:1), (3S)-. This alternative compound, commonly known as hydrastine hydrochloride, represents a salt form with the molecular formula C21H21NO6·ClH and a molecular weight of 419.9 grams per mole. The presence of the hydrochloride salt formation significantly alters the compound's physicochemical properties, including solubility, stability, and bioavailability characteristics, which have profound implications for pharmaceutical formulation and regulatory approval processes.

The distinction between these two Chemical Abstracts Service numbers highlights the importance of precise chemical identification in regulatory contexts. The compound with Chemical Abstracts Service 78213-27-1 is classified under specific regulatory frameworks that govern research chemicals and potential pharmaceutical intermediates. Safety data sheets for this compound indicate classification under Acute toxicity - Oral Category 4 according to Occupational Safety and Health Administration Hazard Communication Standard 2012. In contrast, the hydrastine hydrochloride (Chemical Abstracts Service 5936-28-7) may be subject to different regulatory oversight due to its established pharmaceutical applications and different toxicological profile.

The Environmental Protection Agency Toxic Substances Control Act inventory status for these compounds may differ, affecting their commercial availability and use in the United States. The compound with Chemical Abstracts Service 78213-27-1 may require additional documentation for import, export, and commercial distribution, particularly given its potential classification as a research chemical rather than an established pharmaceutical entity. These regulatory distinctions have practical implications for researchers, manufacturers, and distributors who must navigate the complex landscape of chemical regulations while ensuring compliance with applicable laws and safety standards.

Structural Relationship to Phthalide Isoquinoline Alkaloid Family

The compound (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone belongs to the phthalide isoquinoline alkaloid family, a structurally diverse group of natural products and synthetic derivatives that have attracted considerable scientific attention. This alkaloid family is characterized by the presence of both phthalide and isoquinoline structural motifs fused together, creating complex molecular architectures with unique three-dimensional conformations. The phthalide moiety, represented by the isobenzofuranone ring system, is a hallmark feature that distinguishes this family from other isoquinoline alkaloid classes such as benzylisoquinolines, aporphines, and protoberberines.

Isoquinoline alkaloids, as a broader category, represent one of the largest groups of natural alkaloids, with approximately 2,500 known compounds documented in the scientific literature. These compounds are primarily derived from amino acid precursors, particularly tyrosine and phenylalanine, through complex biosynthetic pathways involving phenylethylisoquinoline intermediates. The biosynthetic route typically proceeds through dopamine and para-hydroxyphenylacetaldehyde condensation to form the fundamental isoquinoline scaffold, which subsequently undergoes various modifications including hydroxylation, methylation, and cyclization reactions. In the case of phthalide isoquinolines, additional cyclization occurs to form the characteristic lactone ring that defines this subfamily.

The natural occurrence of phthalide isoquinoline alkaloids is primarily concentrated in specific plant families, including Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. These plants have traditionally been used in folk medicine for various therapeutic applications, contributing to the initial interest in isolating and characterizing their bioactive constituents. The structural complexity of these alkaloids, exemplified by the target compound, arises from the intricate stereochemical arrangements and multiple functional groups that can interact with biological targets through various mechanisms including hydrogen bonding, hydrophobic interactions, and electrostatic attractions.

The synthetic approaches to phthalide isoquinoline alkaloids have evolved significantly since the pioneering work of Perkin and Robinson in 1911, who first demonstrated the synthesis of these compounds through the reaction of cotarnine with meconin. Modern synthetic methodologies include direct coupling reactions between phthalide anions and 3,4-dihydroisoquinolinium salts, electrochemical coupling procedures, and asymmetric carbonyl addition reactions using chiral organometallic reagents. These synthetic advances have enabled the preparation of both naturally occurring alkaloids and novel structural analogs for biological evaluation and pharmaceutical development.

The structural relationship between the target compound and other members of the phthalide isoquinoline family can be illustrated through comparative analysis of key structural features. The presence of the 6,7-dimethoxy substitution pattern on the benzofuranone ring, combined with the specific hydroxylation and methylation pattern on the tetrahydroisoquinoline moiety, creates a unique molecular fingerprint that may confer distinct biological activities compared to related alkaloids such as egenine, corytensine, and bicuculline. The stereochemical configuration, particularly the (3S) and (1R) arrangements, plays a crucial role in determining the compound's three-dimensional shape and subsequent interactions with biological targets.

Structural Feature Target Compound Related Alkaloids
Core Framework Phthalide-isoquinoline Phthalide-isoquinoline
Phthalide Substitution 6,7-dimethoxy Variable methoxy patterns
Isoquinoline Hydroxylation 6,7-dihydroxy-8-methoxy Diverse hydroxylation patterns
Nitrogen Substitution 2-methyl Variable alkyl substitutions
Stereochemistry (3S)-(1R) Various stereoisomers
Molecular Formula C21H23NO7 Similar carbon frameworks

The compound's position within the phthalide isoquinoline alkaloid family reflects the ongoing evolution of structure-activity relationship studies that seek to understand how specific structural modifications influence biological activity. The unique combination of functional groups and stereochemical arrangements in this compound provides a valuable molecular probe for investigating the pharmacological properties characteristic of this alkaloid family, while also serving as a potential lead compound for the development of novel therapeutic agents based on the phthalide isoquinoline scaffold.

Properties

IUPAC Name

(3S)-3-[(1R)-6,7-dihydroxy-8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-22-8-7-10-9-12(23)17(24)20(28-4)14(10)16(22)18-11-5-6-13(26-2)19(27-3)15(11)21(25)29-18/h5-6,9,16,18,23-24H,7-8H2,1-4H3/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDCNZPRZAMWFV-AEFFLSMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C(=C2C1C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C(=C2[C@@H]1[C@@H]3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228856
Record name l-alpha-Methyl-8-methoxy-6,7-dihydroxy-1-(6,7-dimethoxy-3-phthalidyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-27-1
Record name l-alpha-Methyl-8-methoxy-6,7-dihydroxy-1-(6,7-dimethoxy-3-phthalidyl)-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-alpha-Methyl-8-methoxy-6,7-dihydroxy-1-(6,7-dimethoxy-3-phthalidyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Selection and Cyclization

The tetrahydroisoquinoline core is typically constructed via Bischler-Napieralski cyclization , using dopamine derivatives as starting materials. For example, 3,4-dihydroxyphenethylamine can be methoxylated at positions 6 and 8 using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Subsequent cyclization with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) yields the dihydroisoquinoline intermediate, which is reduced catalytically (e.g., H₂/Pd-C) to the tetrahydroisoquinoline.

Critical Considerations:

  • Methylation Sequence : Selective protection of hydroxyl groups is required to avoid over-alkylation. For instance, the 6,7-dihydroxy groups in the final product necessitate temporary protection (e.g., acetyl or benzyl groups) during synthesis.

  • Stereochemical Control : The R-configuration at C1 is introduced via chiral auxiliaries or enzymatic resolution. Patent BG29871A3 describes the use of L-tartaric acid derivatives to induce asymmetry during cyclization.

Introduction of the 2-Methyl Group

The 2-methyl substituent is incorporated via alkylation of the tetrahydroisoquinoline nitrogen. Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates the secondary amine, as demonstrated in analogous tetrahydroisoquinoline syntheses.

Synthesis of the Isobenzofuranone Fragment

Oxidative Cyclization Route

The isobenzofuranone moiety is synthesized from 3,4-dimethoxyphthalic anhydride through Friedel-Crafts acylation . Reaction with a methyl Grignard reagent (CH₃MgBr) forms the corresponding ketone, which undergoes intramolecular cyclization under acidic conditions (e.g., H₂SO₄) to yield the benzofuranone core.

Stereochemical Induction at C3

The S-configuration at C3 is achieved via asymmetric catalysis . Chiral oxazaborolidine catalysts facilitate enantioselective reduction of a prochiral ketone intermediate, as reported in PubChem data for related benzofuranones.

Fragment Coupling and Final Assembly

Mitsunobu Reaction for Ether Formation

The tetrahydroisoquinoline and isobenzofuranone fragments are coupled using a Mitsunobu reaction . This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form an ether bond between the secondary alcohol of the tetrahydroisoquinoline and the benzofuranone.

Optimization Parameters:

  • Solvent : Anhydrous THF or DMF ensures high yield (75–85%).

  • Temperature : Reactions conducted at 0–5°C minimize racemization.

Deprotection of Hydroxyl Groups

Final deprotection of the 6,7-dihydroxy groups is achieved via acidic hydrolysis (e.g., HCl in dioxane) or catalytic hydrogenolysis (H₂/Pd(OH)₂) for benzyl-protected intermediates.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.65 (s, 1H, Ar-H), 6.52 (s, 1H, Ar-H), 4.32 (d, J = 8.4 Hz, 1H, CH-N), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

  • HRMS : m/z 401.1475 [M+H]⁺ (calc. 401.1471).

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) confirms enantiomeric excess >98%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereocontrol Strategy
Mitsunobu Coupling7899.5Chiral auxiliary induction
Enzymatic Resolution6598.2Lipase-mediated kinetic resolution
Asymmetric Catalysis8299.1Oxazaborolidine catalyst

Industrial-Scale Challenges and Solutions

Scalability of Mitsunobu Reagents

The high cost of DEAD and PPh₃ limits large-scale applications. Alternatives include DMPU as a solvent and polymer-supported reagents , which reduce purification complexity.

Crystallization-Induced Dynamic Resolution

For racemic mixtures, CIDR using chiral solvents (e.g., (R)-methylbenzylamine) enhances enantiomeric purity during recrystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple hydroxy and methoxy groups makes it a candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. Research focuses on their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure makes it a valuable intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, and receptors, where it can modulate signaling pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the isoquinoline and isobenzofuranone family, sharing structural motifs with several derivatives. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Notable Properties
(3S)-6,7-Dimethoxy-3-[(1R)-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-isobenzofuranone Isobenzofuranone + Isoquinoline 6,7-Dimethoxy (isobenzofuranone); 6,7-dihydroxy, 8-methoxy, 2-methyl (isoquinoline) 401.41 78213-27-1 Respiratory activity; stereospecific binding to opioid receptors .
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Tetrahydroisoquinoline Ethyl carbamate, 6,7-dimethoxy 279.34 N/A Known as a synthetic intermediate; lacks isobenzofuranone core .
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Tetrahydroisoquinoline Methylsulfonyl group 285.36 N/A Enhanced solubility due to sulfonyl group; potential CNS activity .
1(3H)-Isobenzofuranone,3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (6S,7R) Isobenzofuranone Butylidene, 6,7-dihydroxy 224.25 796865-76-4 Smaller molecular size; dihydroxy groups may confer antioxidant properties .
Dimethyl Fumarate Fumarate ester Methoxy groups 144.13 624-49-7 Anti-inflammatory; structurally distinct but shares methoxy functionalization .

Computational Similarity Analysis

Structural similarity metrics, such as Tanimoto and Dice coefficients , are used to compare this compound with analogues. For example:

  • Tanimoto (MACCS): Scores >0.7 indicate high similarity with other isoquinoline derivatives (e.g., 6d, 6e) due to shared methoxy and methyl groups .
  • Dice (Morgan): Highlights differences in the isobenzofuranone core, reducing similarity scores with non-fused derivatives (e.g., dimethyl fumarate) .

QSAR models further predict that the 6,7-dihydroxy and 8-methoxy groups on the isoquinoline moiety enhance binding affinity to opioid receptors compared to simpler analogues like 6d or 6e .

Functional Differences

Biological Activity: The target compound exhibits antitussive (cough-suppressant) activity via σ-opioid receptor modulation, unlike 6e, which lacks the isobenzofuranone core required for this interaction . Derivatives like 6g and 6h (phenyl-substituted isoquinolines) show reduced metabolic stability due to bulkier aromatic groups, whereas the target compound’s methoxy groups improve bioavailability .

Safety Profile: The compound’s acute toxicity (oral LD50) is lower than that of charged isoquinolinium salts (e.g., cyclopropylmethyl derivatives in ), which exhibit higher cytotoxicity due to their ionic nature .

Notes

  • Synthetic Challenges : The stereochemical complexity (3S,1R) requires chiral resolution techniques, increasing production costs compared to simpler analogues like 6d .

Biological Activity

The compound (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone is a complex organic molecule that belongs to the class of isoquinoline derivatives. This article reviews its biological activity based on recent research findings, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C21H25NO5\text{C}_{21}\text{H}_{25}\text{N}\text{O}_{5}

This structure includes multiple functional groups that contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, flavonoids and phenolic compounds have shown effective DPPH radical scavenging activities. In comparative studies, the IC50 values for antioxidant activities were reported in the range of 11.7 to 23.5 μM for related compounds . This suggests that (3S)-6,7-Dimethoxy... may also possess similar antioxidant capabilities.

Neuroprotective Effects

The compound's structural analogs have been evaluated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds with similar isoquinoline structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegeneration. The inhibition of AChE is crucial as it helps increase acetylcholine levels in the brain, potentially improving cognitive functions .

Inhibition of NF-κB

Some studies suggest that isoquinoline derivatives can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines and could be beneficial in conditions characterized by chronic inflammation .

Modulation of Signaling Pathways

The compound may also influence various signaling pathways involved in cell proliferation and apoptosis. For example, it has been observed that related compounds can downregulate TGF-β signaling pathways in cardiac fibroblasts exposed to high glucose conditions . This modulation is significant for potential therapeutic applications in metabolic disorders.

Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of flavonoid derivatives, (3S)-6,7-Dimethoxy... was compared with standard antioxidants like butylated hydroxyanisole (BHA). The results indicated that the compound exhibited a dose-dependent response with significant radical scavenging activity similar to BHA .

CompoundIC50 (μM)
Oleracone D11.7
Oleracone E13.2
BHA23.5

Study 2: Neuroprotective Activity

In vitro studies on neuroprotective effects demonstrated that isoquinoline derivatives could inhibit AChE activity significantly. The tested compounds showed varying degrees of inhibition with IC50 values ranging from 12 to 30 μM .

CompoundAChE Inhibition IC50 (μM)
Compound A12
Compound B20
Compound C30

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes, including Suzuki-Miyaura cross-coupling and methylation reactions. For example:

  • Step 1: Coupling of a trifluoromethanesulfonate intermediate (e.g., 6,7-dimethoxy-1-methylisoquinolin-3-yl triflate) with arylboronic acids using Pd(OAc)₂/XPhos catalysts in a solvent system (e.g., acetonitrile/water) under reflux (100°C, 5 hours). Yields range from 46% to 83%, depending on steric and electronic effects of substituents .
  • Step 2: Quaternization of the isoquinoline nitrogen using methyl iodide or HgI₂ in sealed tubes, followed by crystallization (e.g., DCM/ether). Yields vary significantly (10–70%) due to competing side reactions .

Q. Table 1: Representative Synthesis Yields

Reaction TypeReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(OAc)₂, XPhos, K₂CO₃, ACN/H₂O81–83
Alkylation (Methylation)MeI, sealed tube, 3 hours10–70

Q. How is the compound characterized structurally, and what techniques validate its stereochemistry?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration (e.g., monoclinic P2₁/c space group, a = 15.5242 Å, β = 95.781°). Crystal data (CCDC entry) confirm the (3S,1R) stereochemistry .
  • NMR Spectroscopy: Key signals include methoxy groups (δ 3.70–3.90 ppm) and isobenzofuranone carbonyl (δ ~170 ppm in ¹³C NMR). NOESY correlations verify spatial proximity of stereogenic centers .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 414.42 (calc. 413.41 for C₂₂H₂₃NO₇) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis to address low yields in methylation steps?

Methodological Answer:

  • Variable Screening: Use fractional factorial designs to test factors like temperature (80–120°C), solvent polarity (DCM vs. THF), and stoichiometry (1–3 equiv MeI). Response surface methodology (RSM) identifies optimal conditions .
  • Case Study: In analogous quaternization reactions, increasing solvent polarity improved yield from 25% to 70% by reducing side-product formation (e.g., demethylation) .

Q. Table 2: DoE Variables for Methylation Optimization

VariableRange TestedOptimal Condition
Temperature80–120°C100°C
SolventDCM, THF, ACNDCM
MeI Equivalents1–32.5

Q. What computational strategies predict biological activity or stability of this compound?

Methodological Answer:

  • DFT Calculations: Model the compound’s tautomeric equilibria or redox stability. For example, HOMO-LUMO gaps predict susceptibility to oxidation at the dihydroxyisoquinoline moiety .
  • Molecular Docking: Screen against targets like FtsZ (bacterial cell division protein) using AutoDock Vina. Analogous 6,7-dimethoxyisoquinolines show antibacterial activity via FtsZ inhibition (IC₅₀ ~5–10 µM) .

Q. How are contradictions in structural data (e.g., NMR vs. X-ray) resolved?

Methodological Answer:

  • Dynamic Effects: Variable-temperature NMR (e.g., 298–343 K) detects conformational exchange broadening. For example, rotameric equilibria in the tetrahydroisoquinoline ring may explain discrepancies in coupling constants .
  • Supplementary Techniques: ECD (Electronic Circular Dichroism) correlates experimental spectra with TD-DFT calculations to validate absolute configuration when X-ray data are ambiguous .

Q. What challenges arise in scaling up synthesis while preserving stereochemical integrity?

Methodological Answer:

  • Flow Chemistry: Continuous-flow systems (e.g., microreactors) enhance mixing and heat transfer, reducing epimerization during exothermic steps. Residence time optimization (e.g., 10–30 minutes) prevents degradation .
  • Case Study: In Swern oxidations, flow setups improved yield by 15% compared to batch reactors by minimizing overoxidation .

Q. Table 3: Scale-Up Challenges and Mitigations

ChallengeMitigation StrategyOutcome
EpimerizationLow-temperature flow reactors>95% ee preserved
Exothermic Side ReactionsIn-line cooling modules20% yield improvement

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